
Ethyl 6-methyl-2-oxo-4-phenyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2-oxo-4-phenyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: is a mouthful, but let’s dissect it step by step:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the class of pyrimidine derivatives. Its structure combines a pyrimidine ring with an ester group and various substituents.
Preparation Methods
Synthetic Routes::
Hantzsch Dihydropyrimidine Synthesis:
Other Approaches:
- While not commonly produced industrially, research laboratories often synthesize this compound for specific applications.
Chemical Reactions Analysis
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH).
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents: NaBH, ammonia, primary amines, and various alkylating agents.
Major Products: The fully reduced compound (without the carbonyl group) and its derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antiviral, antitumor, or anti-inflammatory agent.
Biological Studies: Investigated for its effects on cellular pathways and enzyme inhibition.
Industry: Limited industrial applications due to its complex synthesis.
Mechanism of Action
Targets: Specific enzymes or receptors (e.g., kinases, proteases, or GPCRs).
Pathways: Interference with metabolic pathways, signal transduction, or gene expression.
Comparison with Similar Compounds
Unique Features: The combination of the pyrimidine ring, ester, and phenyl group sets it apart.
Similar Compounds: Other dihydropyrimidines, such as thiamine (vitamin B) derivatives.
Properties
Molecular Formula |
C17H20N2O3 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
ethyl 4-methyl-2-oxo-6-phenyl-3-prop-2-enyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-4-11-19-12(3)14(16(20)22-5-2)15(18-17(19)21)13-9-7-6-8-10-13/h4,6-10,15H,1,5,11H2,2-3H3,(H,18,21) |
InChI Key |
JASNCQWWNAAEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


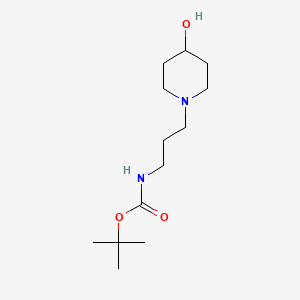
![N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)
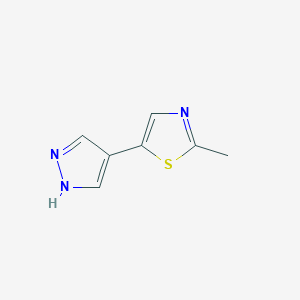

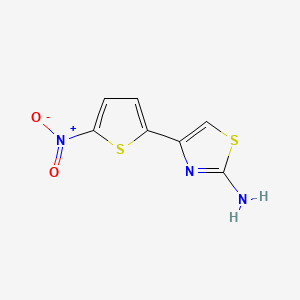
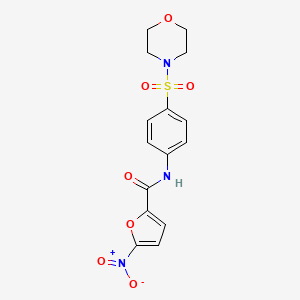
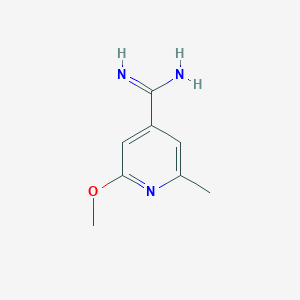
![2-ethyl-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13584614.png)

